6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine
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Overview
Description
6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine is a heterocyclic compound that features a fused bicyclic structure, incorporating both imidazole and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridazine with ethylenediamine, followed by cyclization to form the imidazo[1,2-B]pyridazine core. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of corresponding imidazo[1,2-B]pyridazine oxides.
Reduction: Formation of 2,3-dihydro-imidazo[1,2-B]pyridazine derivatives.
Substitution: Formation of various substituted imidazo[1,2-B]pyridazine derivatives.
Scientific Research Applications
6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, it may inhibit key enzymes or disrupt cellular processes essential for the survival of the microorganism. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
- 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-B]pyridazine
- 6-Chloro-2,8-dimethyl-imidazo[1,2-B]pyridazine
Comparison: 6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine is unique due to its specific substitution pattern and the presence of a chlorine atom at the 6-position. This structural feature can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
6-chloro-2,3-dihydroimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-2H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDBTFCPAJCBSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=N1)C=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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